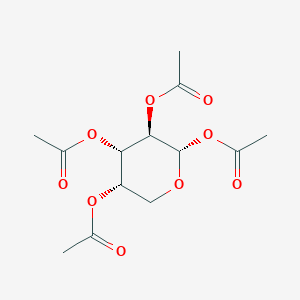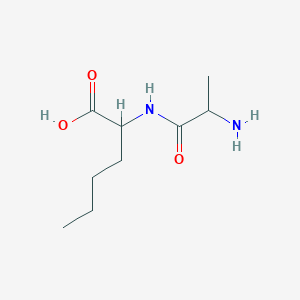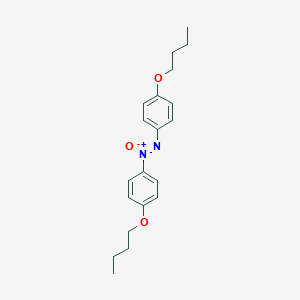
1-(4-Fluorophenyl)-1,2-ethanediol
Vue d'ensemble
Description
Comprehensive Analysis of “1-(4-Fluorophenyl)-1,2-ethanediol”
The compound 1-(4-Fluorophenyl)-1,2-ethanediol is a fluorinated organic molecule that has garnered interest due to the unique properties imparted by the fluorine atom when incorporated into molecules. Fluorinated compounds are widely used in drug discovery and other industrial applications . The presence of the fluorine atom can significantly alter the physical, chemical, and biological properties of a compound, making it a valuable moiety in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of fluorinated compounds can be challenging due to the reactivity of fluorine. However, the discovery of new fluorinating agents such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k) has facilitated the synthesis of such compounds. Fluolead, 1k, is a crystalline solid with high stability and superior utility as a deoxofluorinating agent, capable of converting various functional groups to fluorinated analogs with high yields and stereoselectivity . The synthesis of 1-(4-Fluorophenyl)-1,2-ethanediol is not directly described in the provided papers, but the methodologies and agents discussed could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of compounds containing the 4-fluorophenyl moiety have been investigated using various computational methods and compared with experimental data. The geometrical parameters of these molecules are generally in agreement with X-ray diffraction (XRD) data. The stability of these molecules is often due to hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis . The presence of the fluorine atom influences the electronic distribution within the molecule, which can be observed in Molecular Electrostatic Potential (MEP) analyses.
Chemical Reactions Analysis
Fluorinated phenyl groups, such as the one present in 1-(4-Fluorophenyl)-1,2-ethanediol, are known to participate in various chemical reactions. For instance, the fluorine atom can influence the reactivity of adjacent functional groups, as seen in the synthesis of thioureas where the fluorine atom affects the formation of intramolecular hydrogen bonds . Additionally, the fluorine atom can play a crucial role in the binding of molecules during molecular docking studies, suggesting potential inhibitory activity against certain enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are significantly impacted by the presence of the fluorine atom. For example, the compound's polarity, boiling point, and metabolic stability can be altered. The introduction of fluorine can also affect the compound's phase transition temperatures and thermodynamic parameters, as observed in the synthesis of various polyethers based on conformational isomerism . The fluorine atom's electronegativity and small size make it an attractive substituent for modifying the properties of organic molecules for specific applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAALXDNDAVNHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1,2-ethanediol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





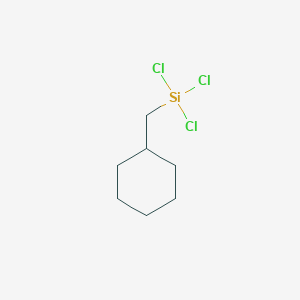
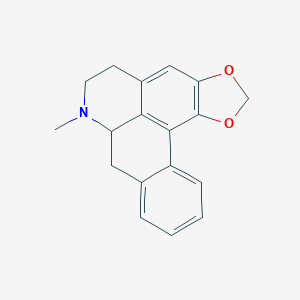
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)

![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)

